

physical and chemical properties of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B598034

[Get Quote](#)

An In-depth Technical Guide on 2-(Methylamino)-1,3-thiazole-4-carboxylic acid

Disclaimer: Direct experimental data for **2-(Methylamino)-1,3-thiazole-4-carboxylic acid** is not readily available in published literature. The information presented in this guide is a combination of data extrapolated from closely related analogs and established chemical principles. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing a foundational understanding and a starting point for further investigation.

Introduction

2-(Methylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Thiazole rings are a common scaffold in many biologically active compounds and pharmaceuticals due to their ability to engage in hydrogen bonding and hydrophobic interactions. The presence of both a carboxylic acid and a methylamino group suggests potential for a range of chemical modifications and biological activities, making it a molecule of interest in medicinal chemistry and drug discovery. This guide provides an overview of its presumed physical and chemical properties, a plausible synthetic route, and expected analytical characteristics.

Physicochemical Properties

The physical and chemical properties of **2-(Methylamino)-1,3-thiazole-4-carboxylic acid** have been estimated based on the known properties of its close structural analogs: 2-amino-1,3-thiazole-4-carboxylic acid and 2-methyl-1,3-thiazole-4-carboxylic acid.

Table 1: Estimated and Analog Physicochemical Data

Property	2-(Methylamino)-1,3-thiazole-4-carboxylic acid (Estimated)	2-amino-1,3-thiazole-4-carboxylic acid ^[1]	2-methyl-1,3-thiazole-4-carboxylic acid
Molecular Formula	C ₅ H ₆ N ₂ O ₂ S	C ₄ H ₄ N ₂ O ₂ S	C ₅ H ₅ NO ₂ S
Molecular Weight	158.18 g/mol	144.15 g/mol	143.16 g/mol
Appearance	White to off-white solid	Solid	Solid
Melting Point	150-160 °C	Not available	145-150 °C
Boiling Point	Decomposes before boiling	Not available	Not available
Solubility	Slightly soluble in water; soluble in DMSO and methanol	Slightly soluble in water, DMSO, and methanol ^[2]	Slightly soluble in water ^[3]
pKa (Carboxylic Acid)	~3.5	Not available	~3.7 ^[3]

Chemical Properties and Reactivity

The chemical reactivity of **2-(Methylamino)-1,3-thiazole-4-carboxylic acid** is dictated by its functional groups: the thiazole ring, the secondary amine (methylamino group), and the carboxylic acid.

- Thiazole Ring: The thiazole ring is an aromatic heterocycle, which confers stability to the molecule. It can undergo electrophilic substitution, although the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid will influence the position of substitution.

- **Methylamino Group:** The secondary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and sulfonylation.
- **Carboxylic Acid Group:** The carboxylic acid functionality allows for the formation of esters, amides, and acid chlorides. It also imparts acidic properties to the molecule.

Experimental Protocols

While a specific protocol for the synthesis of **2-(Methylamino)-1,3-thiazole-4-carboxylic acid** is not documented, a plausible route can be designed based on the well-established Hantzsch thiazole synthesis.^{[4][5][6][7]} This method involves the condensation of an α -haloketone with a thiourea derivative.

Proposed Synthesis of **2-(Methylamino)-1,3-thiazole-4-carboxylic acid**

The synthesis can be envisioned as a two-step process starting from ethyl 2-chloroacetoacetate and N-methylthiourea.

Step 1: Hantzsch Thiazole Synthesis to form Ethyl 2-(Methylamino)-1,3-thiazole-4-carboxylate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1.0 equivalent) in ethanol.
- **Addition of Reactant:** To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product is expected to precipitate.
- **Purification:** Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to **2-(Methylamino)-1,3-thiazole-4-carboxylic acid**

- Reaction Setup: Suspend the synthesized ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.
- Hydrolysis: Add an excess of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
- Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.
- Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Spectroscopic Analysis (Expected)

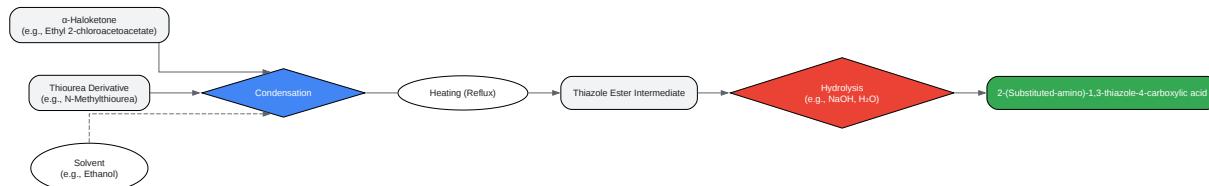

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- A singlet for the thiazole proton (C5-H) around 7.5-8.5 ppm.- A singlet or doublet for the N-H proton of the methylamino group (exchangeable with D₂O).- A singlet for the methyl protons (-NHCH₃) around 2.8-3.2 ppm.- A broad singlet for the carboxylic acid proton (-COOH) downfield, typically >10 ppm (exchangeable with D₂O).[8][9]
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carboxylic acid carbonyl carbon around 165-175 ppm.- Signals for the thiazole ring carbons, with the C2 carbon (attached to the nitrogen) being the most deshielded.- A signal for the methyl carbon around 30-40 ppm.[8][9]
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.- A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.- N-H stretching vibrations from the secondary amine.- C=N and C-S stretching vibrations characteristic of the thiazole ring.[10]
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of the compound (158.02 g/mol for C₅H₆N₂O₂S).

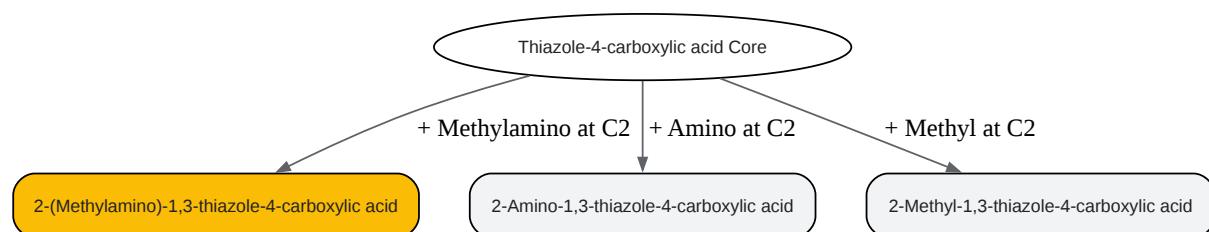

Visualizations

Diagram 1: General Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch synthesis workflow for thiazole-4-carboxylic acids.

Diagram 2: Structural Relationship to Analogs

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Methyl-Thiazole-4-Carboxylic Acid: Properties, Applications, Safety & Supplier China | High-Quality Chemical Manufacturer [chemheterocycles.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598034#physical-and-chemical-properties-of-2-methylamino-1-3-thiazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com